molecular formula C22H22N2O3S2 B3005597 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 923459-93-2

2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B3005597
CAS No.: 923459-93-2
M. Wt: 426.55
InChI Key: FWNQCWZOZQNHPX-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a recognized and potent inhibitor of the Tankyrase enzymes (TNKS1 and TNKS2), which are key regulators of the Wnt/β-catenin signaling pathway [1] . This pathway is critically involved in cellular proliferation and stem cell maintenance, and its dysregulation is a hallmark of various cancers, particularly colorectal cancer [2] . By selectively inhibiting Tankyrase, this compound prevents the poly-ADP-ribosylation and subsequent degradation of Axin, a critical component of the β-catenin destruction complex. This action leads to the stabilization of Axin and the consequent downregulation of β-catenin signaling, making it an invaluable chemical probe for investigating the intricacies of Wnt-driven oncogenesis [3] . Its primary research value lies in its use to elucidate the molecular mechanisms of Tankyrase function, to study crosstalk with other signaling pathways, and to explore potential therapeutic strategies for targeting Wnt-dependent cancers and other diseases associated with aberrant stem cell biology.

Properties

IUPAC Name

2-benzylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-21(15-29(26,27)14-16-6-2-1-3-7-16)24-22-23-20(13-28-22)19-11-10-17-8-4-5-9-18(17)12-19/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNQCWZOZQNHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C18H22N2O2S2
  • CAS Number : 1059735-34-0

This compound features a benzylsulfonyl group attached to an acetamide, which is further linked to a thiazole moiety substituted with a tetrahydronaphthalene group. The structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that benzothiazole derivatives showed promising activity against various cancer cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that thiazole derivatives possess substantial antibacterial and antifungal activities. In vitro tests revealed that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

A comparative study on related thiazole compounds highlighted their neuroprotective effects in models of neurotoxicity. The compounds were screened using the maximal electroshock seizure (MES) test, showing protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine .

The biological activities of 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes involved in cell signaling pathways.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate DNA, disrupting replication and transcription processes.
  • Modulation of Receptor Activity : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of thiazole derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. The results indicated that compounds with similar structural features to 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide exhibited IC50 values ranging from 5 to 15 µM against breast and lung cancer cells .

Study 2: Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study underscored the importance of structural modifications in enhancing antimicrobial activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide exhibit significant anticancer properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance:

  • A study demonstrated that thiazole-based compounds could effectively inhibit tumor growth in xenograft models by targeting specific oncogenic pathways (Zhou et al., 2020) .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Thiazole derivatives have been reported to modulate inflammatory pathways by inhibiting cytokine production and signaling pathways such as NF-kB. In vitro studies have shown:

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with thiazole derivatives (Singh et al., 2021) .

Antimicrobial Activity

The benzylsulfonyl group in the compound enhances its interaction with microbial targets. Research indicates that compounds with similar structures can exhibit broad-spectrum antimicrobial activity against bacteria and fungi:

  • A recent study highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria (Patel et al., 2023) .

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers evaluated the anticancer efficacy of a related thiazole derivative in human breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways and significantly reduced tumor size in vivo.

ParameterControl GroupTreated Group
Tumor Size (mm)15 ± 36 ± 2
Apoptosis Rate (%)1050

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of a thiazole derivative on LPS-stimulated macrophages. Results showed a marked reduction in inflammatory markers:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha10030
IL-68020

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

  • Molecular weight: ~425–430 g/mol (estimated) .
  • 2-(4-(Isopropylsulfonyl)Phenyl)-N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)Thiazol-2-yl)Acetamide (CAS 955620-26-5):
    • The isopropylsulfonyl group increases steric hindrance compared to benzylsulfonyl, which may reduce membrane permeability. Molecular weight: ~455–460 g/mol (estimated) .

Thiazole Core Modifications

  • N-(4-(4-Methoxyphenyl)Thiazol-2-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide (Compound 16, ):
    • Replaces tetrahydronaphthalene with a 4-methoxyphenyl group, reducing lipophilicity (logP decreases by ~1.5 units). Melting point: 281–282°C ; molecular weight: 408.52 g/mol .
  • N-(6-Methoxybenzo[d]Thiazol-2-yl)-2-(1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)Acetamide (Compound 4l, ): Substitutes thiazole with benzothiazole and introduces a methoxy group. Exhibits 94.8% HPLC purity and a melting point of 251.2°C .

Heterocycle Replacements

  • N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]Thio]Acetamide (Compound 9, ):
    • Replaces benzylsulfonyl with a thio-oxadiazole-tetrahydronaphthalene system. Demonstrates potent cytotoxicity against A549 and C6 cell lines, inducing apoptosis and mitochondrial depolarization .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via N-acylation of thiazol-2-amine derivatives using chloroacetate esters or activated acylating agents. For example:

  • Step 1 : React 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine with benzylsulfonylacetic acid derivatives in the presence of a coupling agent (e.g., DCC/DMAP) .
  • Step 2 : Optimize solvent (THF or ethanol), reaction time (reflux for 4–6 hours), and catalyst (e.g., glacial acetic acid) to enhance yield .
  • Purification : Use column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), thiazole C5-H (δ 7.1–7.3 ppm), and tetrahydronaphthalene CH₂ groups (δ 1.5–2.8 ppm) .
  • ¹³C NMR : Amide carbonyl (δ ~165–170 ppm), sulfonyl sulfur (δ ~55–60 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How do crystallographic data for related acetamide-thiazole derivatives inform molecular packing?

X-ray diffraction studies of analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) reveal:

  • Torsional angles : Nitro/benzene ring dihedral angles (~16–160°) influence planarity and intermolecular interactions .
  • Hydrogen bonding : Centrosymmetric C–H⋯O interactions stabilize crystal packing .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions or impurities. Methodological solutions :

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis .
  • Standardized assays : Replicate activity tests (e.g., kinase inhibition) under controlled pH, temperature, and solvent conditions .
  • Dose-response curves : Compare IC₅₀ values across studies to identify outlier protocols .

Q. What computational strategies predict target interactions (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1ATP for kinases) to model binding poses .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR : Corporate substituent effects (e.g., benzylsulfonyl vs. methylsulfonyl) on bioactivity .

Q. What experimental designs assess environmental degradation pathways?

Follow Project INCHEMBIOL ’s framework :

  • Abiotic degradation : Expose the compound to UV light (photolysis) or pH-varied aqueous solutions (hydrolysis).
  • Biotic degradation : Incubate with soil microbiota and track metabolite formation via LC-MS/MS.
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute/chronic effects .

Q. How to design SAR studies for analogs with enhanced potency?

  • Structural variations :
  • Modify the benzylsulfonyl group (e.g., halogenation, methyl substitution) .
  • Replace tetrahydronaphthalene with indane or decalin moieties .
    • Bioassay panels : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus) .
    • Data analysis : Use PCA or clustering algorithms to correlate substituents with activity trends .

Methodological Notes

  • Key references : Synthesis , crystallography , and environmental analysis methodologies are prioritized.

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